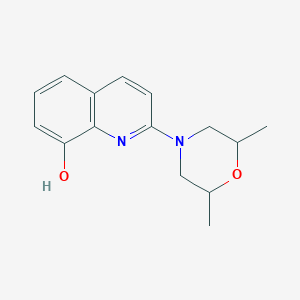
2-(2,6-Dimethylmorpholino)quinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dimethylmorpholino)quinolin-8-ol is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of a quinoline core structure substituted with a 2,6-dimethylmorpholino group at the 2-position and a hydroxyl group at the 8-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylmorpholino)quinolin-8-ol typically involves the reaction of 8-hydroxyquinoline with 2,6-dimethylmorpholine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure efficient and cost-effective production. Quality control measures are implemented to maintain the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Dimethylmorpholino)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The hydroxyl group at the 8-position can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under controlled temperature and pH conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. The reactions are performed under an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines. The reactions are conducted in the presence of a suitable base and solvent.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups. These derivatives can exhibit different chemical and biological properties, making them useful for various applications.
Aplicaciones Científicas De Investigación
2-(2,6-Dimethylmorpholino)quinolin-8-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for therapeutic development.
Medicine: The compound’s potential medicinal properties are explored for the treatment of various diseases. Its ability to interact with specific biological targets makes it a promising lead compound for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-(2,6-Dimethylmorpholino)quinolin-8-ol involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,6-Dimethylmorpholino)quinoline: Similar structure but lacks the hydroxyl group at the 8-position.
8-Hydroxyquinoline: Lacks the 2,6-dimethylmorpholino group, but shares the quinoline core and hydroxyl group.
2-(Morpholino)quinolin-8-ol: Similar structure but with a morpholino group instead of the 2,6-dimethylmorpholino group.
Uniqueness
2-(2,6-Dimethylmorpholino)quinolin-8-ol is unique due to the presence of both the 2,6-dimethylmorpholino group and the hydroxyl group at the 8-position. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
Propiedades
Fórmula molecular |
C15H18N2O2 |
|---|---|
Peso molecular |
258.32 g/mol |
Nombre IUPAC |
2-(2,6-dimethylmorpholin-4-yl)quinolin-8-ol |
InChI |
InChI=1S/C15H18N2O2/c1-10-8-17(9-11(2)19-10)14-7-6-12-4-3-5-13(18)15(12)16-14/h3-7,10-11,18H,8-9H2,1-2H3 |
Clave InChI |
MANYOXWVVOSUSO-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC(O1)C)C2=NC3=C(C=CC=C3O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



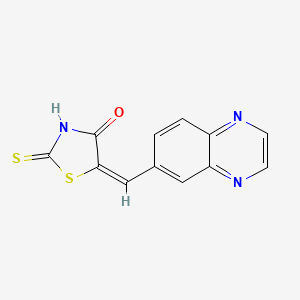
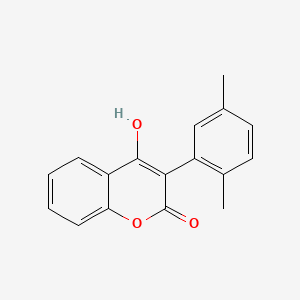

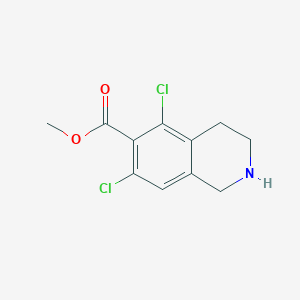

![7-Amino-4-[(morpholin-4-yl)methyl]-1,8-naphthyridin-2(1H)-one](/img/structure/B15065330.png)



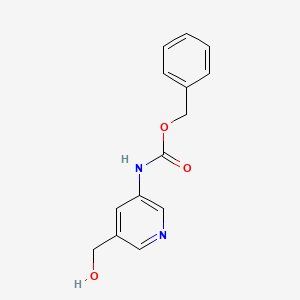

![3-(4-Methoxyphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B15065375.png)

